![molecular formula C16H9NO2 B14748638 1H-Dibenzo[e,g]isoindole-1,3(2H)-dione CAS No. 2510-61-4](/img/structure/B14748638.png)
1H-Dibenzo[e,g]isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Dibenzo[e,g]isoindole-1,3(2H)-dione is a heterocyclic compound that belongs to the isoindole family This compound is characterized by a fused ring system consisting of two benzene rings and an isoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Dibenzo[e,g]isoindole-1,3(2H)-dione can be synthesized through various methods. One common approach involves the oxidation of dibenzo[e,g]isoindol-1-ones in the presence of dimethyl sulfoxide (DMSO) and sodium methoxide (CH₃ONa) at room temperature . Another method includes the intramolecular condensation of benzyl azides with α-aryldiazoesters, catalyzed by rhodium, followed by oxidation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and production scale.
Chemical Reactions Analysis
Types of Reactions: 1H-Dibenzo[e,g]isoindole-1,3(2H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: DMSO and CH₃ONa are commonly used for the oxidation of dibenzo[e,g]isoindol-1-ones to form this compound.
Reduction: Specific reducing agents and conditions may vary, but common reagents include hydrogen gas and palladium catalysts.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed using appropriate reagents and catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of dibenzo[e,g]isoindol-1-ones yields this compound .
Scientific Research Applications
1H-Dibenzo[e,g]isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other functional materials.
Mechanism of Action
The mechanism of action of 1H-Dibenzo[e,g]isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For example, in biological imaging, the compound’s fluorophores exhibit aggregation-induced emission, allowing them to fluoresce strongly in the aggregated state . This property is utilized to track various organelles in living cells.
Comparison with Similar Compounds
2H-Dibenzo[e,g]isoindole: This compound shares a similar core structure but differs in its oxidation state and specific functional groups.
Isoindoline: Another related compound with a similar ring system but different chemical properties and reactivity.
Uniqueness: 1H-Dibenzo[e,g]isoindole-1,3(2H)-dione is unique due to its specific oxidation state and the presence of the isoindole core, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research.
Properties
IUPAC Name |
phenanthro[9,10-c]pyrrole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO2/c18-15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16(19)17-15/h1-8H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCQEESYPUHVCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2C(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562165 |
Source


|
| Record name | 1H-Dibenzo[e,g]isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2510-61-4 |
Source


|
| Record name | 1H-Dibenzo[e,g]isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
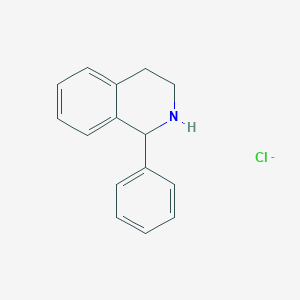
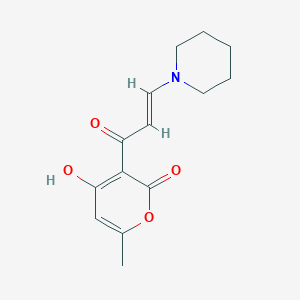
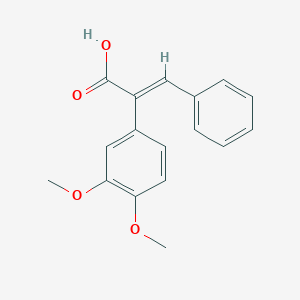
![Thiazolo[4,5-f]quinoline](/img/structure/B14748581.png)
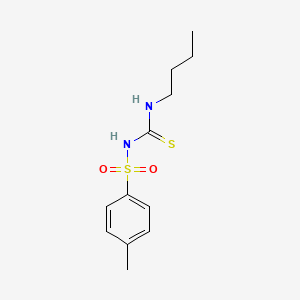

![4-[(4,4,5,5,6,6,6-Heptafluoro-2-nitrohexan-3-yl)amino]benzoic acid](/img/structure/B14748591.png)
![Decahydro-2h,5ah-4a,9a-epoxydibenzo[b,f]oxepin-5a-ol](/img/structure/B14748607.png)
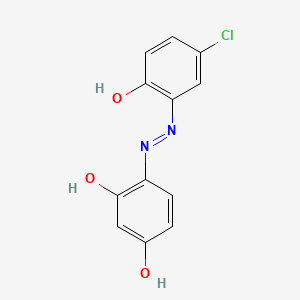
![9,16-Difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14748617.png)
![[2-Imino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-1-yl]methyl dihydrogen phosphate](/img/structure/B14748620.png)
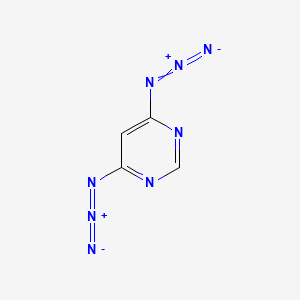

![(2s)-Tert-Butoxy[4-(8-Fluoro-5-Methyl-3,4-Dihydro-2h-Chromen-6-Yl)-2-Methyl-1-Oxo-1,2-Dihydroisoquinolin-3-Yl]ethanoic Acid](/img/structure/B14748635.png)
